molecular formula C14H11Cl2N3S B7748992 2,4-dichlorobenzaldehyde N-phenylthiosemicarbazone CAS No. 93354-01-9

2,4-dichlorobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B7748992
CAS No.: 93354-01-9
M. Wt: 324.2 g/mol
InChI Key: AURACNYPNVELNE-RQZCQDPDSA-N
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Description

2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C14H11Cl2N3S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is derived from the condensation of 2,4-dichlorobenzaldehyde and N-phenylthiosemicarbazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may enhance its biological activity. These metal complexes can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern and the presence of both chlorine atoms and a thiosemicarbazone moiety

Properties

IUPAC Name

1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3S/c15-11-7-6-10(13(16)8-11)9-17-19-14(20)18-12-4-2-1-3-5-12/h1-9H,(H2,18,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURACNYPNVELNE-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93354-01-9
Record name 2,4-DICHLOROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
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